molecular formula C10H14O6 B168369 Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate CAS No. 116280-23-0

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Cat. No.: B168369
CAS No.: 116280-23-0
M. Wt: 230.21 g/mol
InChI Key: CSRWUEBGICZSEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Summary of Synthesis Methods

MethodKey ReactantsCatalystYield (%)Notes
Method ADiethyl malonate + Ethyl formateDibenzo-24-crown ether-8Up to 94%Environmentally friendly
Method BTriethyl orthoformate + Diethyl malonateIonic catalystVariableHigh energy consumption

Pharmaceutical Applications

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate serves as an important intermediate in the synthesis of various pharmaceutical compounds:

  • Antitumor Agents : It is used in synthesizing tivozanib, a drug used for treating kidney cancer.
  • Antibacterial Drugs : The compound is involved in the production of quinolone antibiotics, which are critical for treating bacterial infections.

Case Study: Tivozanib Synthesis

A study demonstrated the use of this compound in synthesizing tivozanib through a series of reactions that involve cyclization and functional group modifications. The process yielded high purity and efficiency, showcasing the compound's utility in pharmaceutical chemistry.

Agrochemical Applications

In agrochemistry, this compound is utilized to synthesize herbicides and pesticides. Its ability to form complex structures allows for the development of effective agents that can target specific biological pathways in pests and weeds.

Material Science Applications

This compound is also explored in materials science for creating polymers and resins. Its reactivity enables the formation of cross-linked structures that enhance material properties such as durability and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of functional groups such as the ethoxycarbonylmethyl and methylidene groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

Biological Activity

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate, a compound of increasing interest in the field of medicinal chemistry, possesses various biological activities that make it a candidate for therapeutic applications. This article delves into its biological activity, discussing its synthesis, mechanisms of action, and potential applications supported by recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a methylidene moiety. The synthesis typically involves the condensation of ethyl malonate derivatives with appropriate aldehydes or ketones under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Colo205 (colorectal cancer) with IC50 values ranging from 0.131 μM to 0.161 μM against specific protein targets involved in tumor growth and survival pathways .

Cell Line Compound IC50 (μM) Reference
A549E0.131
Colo205F0.161
MCF-7GNot specified

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity. In vitro studies have shown that related compounds can inhibit the mycelial growth of phytopathogens, with IC50 values indicating effective concentrations below 0.5 µM for certain derivatives . This suggests potential applications in agricultural settings for crop protection.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antifungal Mechanisms : The antifungal activity is likely due to disruption of fungal cell wall synthesis and function.

Case Studies

A notable study evaluated the efficacy of various ethyl malonate derivatives against different cancer cell lines using the MTT assay. The results indicated that certain modifications to the ethyl malonate structure could enhance anticancer activity significantly, suggesting a structure-activity relationship that could guide future drug design .

Properties

IUPAC Name

3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl 2-methylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-4-14-8(11)6-16-10(13)7(3)9(12)15-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWUEBGICZSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148184-12-7
Record name Propanedioic acid, 2-methylene-, 1-(2-ethoxy-2-oxoethyl) 3-ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148184-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601335531
Record name 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116280-23-0
Record name 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-2-oxoethyl ethyl methylenemalonate
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